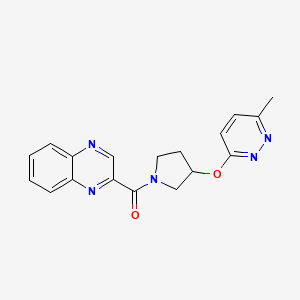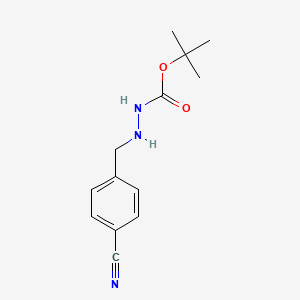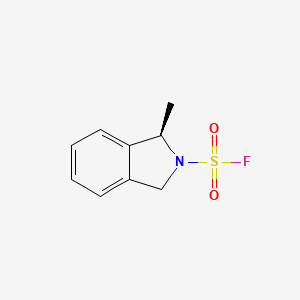
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride, also known as MIISF, is a chemical compound that has been used extensively in scientific research. MIISF is a potent inhibitor of a class of enzymes known as serine proteases, which play a crucial role in a wide range of physiological processes.
Mécanisme D'action
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal physiological function, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride depend on the specific serine protease that it inhibits. For example, inhibition of thrombin by (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can lead to a decrease in blood coagulation, while inhibition of trypsin and chymotrypsin can lead to a decrease in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride in lab experiments is its potent inhibitory effects on serine proteases. This makes it a useful tool for studying the role of serine proteases in a range of physiological processes. However, one limitation of using (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is its irreversible binding to the active site of the enzyme. This makes it difficult to study the effects of reversible inhibition on serine proteases.
Orientations Futures
There are several future directions for research on (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. One area of research could focus on the development of new (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride analogs with improved selectivity for specific serine proteases. Another area of research could focus on the use of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride in the development of new therapeutics for diseases such as cancer and inflammation. Additionally, further research could be done to understand the biochemical and physiological effects of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride on specific serine proteases in vivo.
Méthodes De Synthèse
The synthesis of (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves the reaction of (1R)-1-methyl-1,3-dihydroisoindole-2-sulfonyl chloride with sodium fluoride in the presence of a base. The resulting (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a white crystalline solid that is highly soluble in organic solvents such as methanol and acetonitrile.
Applications De Recherche Scientifique
(1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been used extensively in scientific research due to its potent inhibitory effects on serine proteases. Serine proteases play a crucial role in a wide range of physiological processes, including blood coagulation, inflammation, and immune response. (1R)-1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to inhibit a range of serine proteases, including thrombin, trypsin, and chymotrypsin.
Propriétés
IUPAC Name |
(1R)-1-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-7-9-5-3-2-4-8(9)6-11(7)14(10,12)13/h2-5,7H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHRIPIECZUPT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CN1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

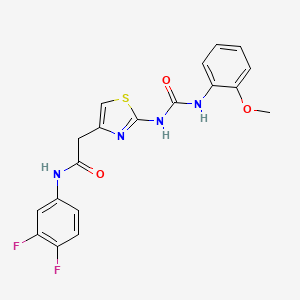
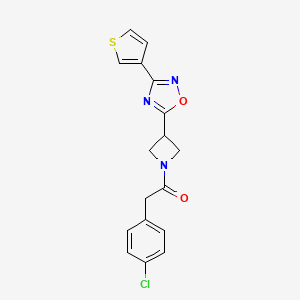


![N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2788901.png)
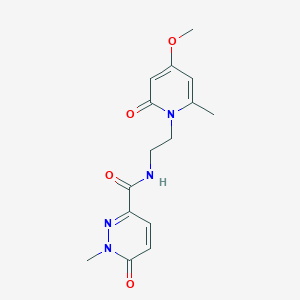
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)
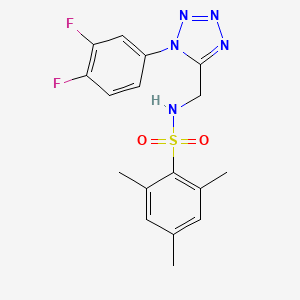
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)
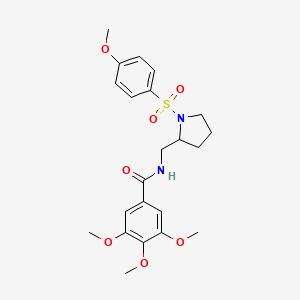
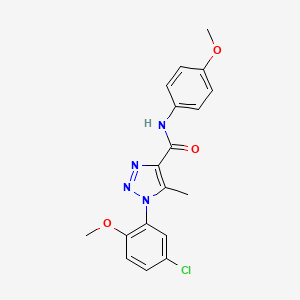
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)
